4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines and thienopyridines. Its molecular formula is with a molecular weight of approximately 202.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and neuropharmacology.
This compound is classified under the category of organic compounds containing nitrogen heterocycles. It is often synthesized for research purposes, especially in studies related to pharmacological applications. The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information regarding its properties and potential uses.
The synthesis of 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine can be achieved through several methods:
The molecular structure of 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine can be represented using various structural formulas:
InChI=1S/C12H10N2O/c1-15-12-9(13)7-8(14-12)5-3-4-6-10(7)11(12)16/h3-6H,1-2H3
COC1=C(NC(=N)C2=C(SC=C2)C=CC=C1)N=C(N)N
This structure showcases a pyrimidine ring fused with a thienopyridine moiety, highlighting its complex heterocyclic nature.
4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine can participate in various chemical reactions:
The mechanism of action for 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds of this class may exert their effects through:
The physical properties of 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The primary applications of 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine are found in:
CAS No.: 125-66-6
CAS No.: 75-09-2
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2